2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-34-20-10-5-16(12-21(20)35-2)13-22(31)26-17-6-8-18(9-7-17)30-24(33)29(27-28-30)15-23(32)25-14-19-4-3-11-36-19/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJISGZIWLTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis and Characterization
The synthesis of the compound involves several steps, including the coupling of various functional groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N6O5 |
| Molecular Weight | 460.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Research has indicated that similar compounds with furan and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives with these structures have shown cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds containing furan and phenyl groups have demonstrated antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Some derivatives similar to the target compound have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds may act by modulating neurotransmitter levels and reducing oxidative stress.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted by Da Silva et al., derivatives similar to the compound were evaluated for anticancer activity against glioblastoma multiforme cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent cytotoxic effects.
Case Study 2: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Table 1: Structural Comparison
†Calculated based on formula C₂₄H₂₆N₆O₆.
‡Estimated range from .
Physicochemical Properties
Table 2: Anti-Inflammatory/Anti-Exudative Activity
*Dose-dependent inhibition of edema in rodent models.
- Anti-Exudative Activity: The furan-triazole-acetamide derivatives () show comparable efficacy to diclofenac at 10 mg/kg, suggesting the tetrazole-furan combination is critical for activity.
- Anti-Inflammatory Activity : Compound 2 () outperforms the reference drug quercetin, indicating that methoxy/hydroxy substitutions on phenyl rings modulate activity .
Computational and Experimental Similarity Metrics
- Shape-Tanimoto (ST) Coefficients: highlights that ST values >0.7 indicate high structural similarity. The target compound and ’s thiazepinone analog likely share ST >0.6 due to overlapping acetamide and heterocyclic motifs .
- Toxicity Predictions : Compounds with furan and tetrazole groups (e.g., ) show low hepatotoxicity in silico models, suggesting a favorable safety profile for the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the tetrazole ring followed by coupling with the acetamide moiety. For example, chloroacetyl chloride can react with amino intermediates under basic conditions (e.g., potassium carbonate in DMF) to form acetamide bonds . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques (e.g., continuous microreactors) can enhance reproducibility and reduce side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally similar quinazolinone derivatives .
Q. What safety precautions are critical during handling and storage?
- Methodology : Refer to safety protocols for analogous acetamide compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential respiratory irritancy .
- Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation of the tetrazole and furan moieties .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what contradictions might arise between in silico and experimental data?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .
- Contradiction analysis : Discrepancies between predicted and observed activity (e.g., lower IC50 values in vitro) may arise from solvation effects or unaccounted metabolic pathways. Validate with free-energy perturbation (FEP) simulations .
Q. What strategies resolve contradictory bioactivity data across different assay models (e.g., antimicrobial vs. anti-inflammatory results)?
- Methodology :
- Conduct dose-response assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to establish potency thresholds .
- Use SAR studies to identify critical functional groups: The furan-2-ylmethyl group may enhance membrane permeability but reduce selectivity in certain cell lines .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
